benzyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Description
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Properties
IUPAC Name |
benzyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5/c1-27-22-21(23(32)30(25(27)33)15-20(31)35-16-17-7-4-3-5-8-17)29-14-6-13-28(24(29)26-22)18-9-11-19(34-2)12-10-18/h3-5,7-12H,6,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCRNKSRHROSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₄
- CAS Number : 2023788-19-2
- Molecular Weight : 354.36 g/mol
The compound features a unique structure that includes a purine derivative fused with a pyrimidine ring, which is believed to contribute to its biological activities.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with key enzymes and cellular pathways involved in cancer progression:
- Enzyme Inhibition : Similar purine derivatives are known to inhibit enzymes critical for cancer cell proliferation.
- Cell Signaling : The methoxyphenyl group may enhance the compound's affinity for biological targets through increased lipophilicity and electronic effects.
- Induction of Apoptosis : Preliminary studies suggest that related compounds can induce apoptosis in tumor cells.
Anticancer Properties
Research indicates that this compound may possess significant anticancer properties. It has been evaluated in various biological assays:
| Assay Type | Findings |
|---|---|
| Cell Viability Assays | Induces cell death in cancer cell lines at specific concentrations. |
| Migration Assays | Inhibits the migration and invasion of cancer cells in vitro. |
| Apoptosis Assays | Triggers apoptotic pathways in tumor cells through caspase activation. |
Structure-Activity Relationship (SAR)
The compound’s structure allows it to interact with specific molecular targets effectively. Comparative studies with structurally similar compounds reveal insights into its potential efficacy:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Benzyl... | Contains imidazo ring | Inhibitor of protein kinase B | Different ring system |
| ONC201 | Similar purine scaffold | Anti-cancer properties | Water-soluble |
| Doxorubicin | Anthracycline antibiotic | Broad-spectrum anti-cancer agent | Established clinical use |
Case Studies and Research Findings
Recent studies have focused on the compound's potential as a lead candidate in drug development:
- Study on Enzyme Interaction : Molecular docking studies have indicated strong binding affinities to protein kinases involved in cancer signaling pathways.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
